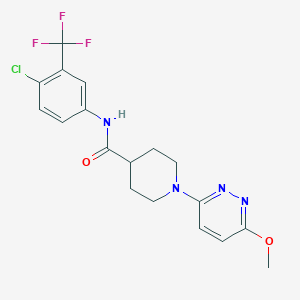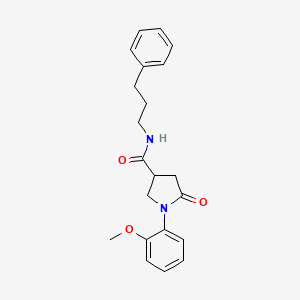![molecular formula C22H21N3O3S2 B10992019 1-benzyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B10992019.png)
1-benzyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide is a complex organic compound that features an indole core, a benzyl group, and a thiophene sulfonamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Thiophene Sulfonamide Moiety: The thiophene sulfonamide group can be introduced by reacting thiophene-2-sulfonyl chloride with an appropriate amine, followed by coupling with the indole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-benzyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-indole-3-carboxamide: Lacks the thiophene sulfonamide group, which may result in different biological activities.
N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide: Lacks the benzyl group, potentially affecting its binding affinity and specificity.
Uniqueness
1-benzyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide is unique due to the combination of its structural features, which may confer specific biological activities and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H21N3O3S2 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
1-benzyl-N-[2-(thiophen-2-ylsulfonylamino)ethyl]indole-3-carboxamide |
InChI |
InChI=1S/C22H21N3O3S2/c26-22(23-12-13-24-30(27,28)21-11-6-14-29-21)19-16-25(15-17-7-2-1-3-8-17)20-10-5-4-9-18(19)20/h1-11,14,16,24H,12-13,15H2,(H,23,26) |
InChI Key |
TZNMKVCMSGMWNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)NCCNS(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)hexanamide](/img/structure/B10991939.png)
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B10991942.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10991944.png)
![N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10991946.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[(3-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10991949.png)

![N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10991954.png)
![[4-(2,4-dimethylphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10991956.png)
![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B10991981.png)

![1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B10991986.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10991998.png)
![N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10992003.png)
